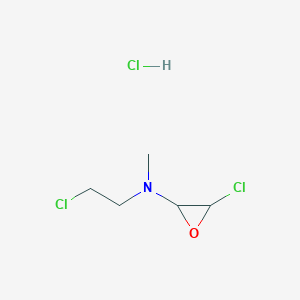

chlormethineN-oxidehydrochloride

Description

Historical Context and Chemical Class within Alkylating Agents

Chlormethine was one of the first alkylating agents used in chemotherapy, emerging from research on nitrogen mustards during World War II. wikipedia.orglgmpharma.com Alkylating agents are a class of compounds that act by attaching alkyl groups to DNA, which can disrupt DNA structure and function, leading to cell death. lgmpharma.comagnesscott.org This mechanism is particularly effective against rapidly dividing cancer cells. nih.gov Chlormethine, and by extension its derivatives, falls under the category of nitrogen mustards, characterized by the bis(2-chloroethyl)amine (B1207034) functional group. wikipedia.orgdrugfuture.com The N-oxide derivative, chlormethine N-oxide hydrochloride, is a specific modification of this parent compound. nih.gov

The development of chlormethine for clinical use in the 1940s marked a pivotal moment in the history of cancer treatment. wikipedia.orgwikipedia.org The subsequent synthesis and study of derivatives like the N-oxide hydrochloride were driven by the quest for compounds with modified properties.

Research Significance of N-Oxide Derivatives in Chemical Biology

The introduction of an N-oxide functional group into a molecule can significantly alter its biological and chemical characteristics. acs.orgnih.gov N-oxides are known to be important in medicinal chemistry and are found in various natural and synthetic compounds. acs.orgnih.gov

Key research interests in N-oxide derivatives include:

Modified Physicochemical Properties: The N-oxide group is highly polar and can form strong hydrogen bonds. acs.orgnih.gov This often leads to increased water solubility and can affect a molecule's ability to cross cell membranes. acs.orgnih.gov

Bioreductive Activation: Many N-oxides can be enzymatically reduced in the body, particularly in hypoxic (low oxygen) environments often found in solid tumors. acs.orgnih.gov This has led to their investigation as hypoxia-activated prodrugs, which are inactive until they reach the target tumor environment where they are converted to a cytotoxic form.

Altered Reactivity: The N-oxide moiety can influence the electronic properties of the entire molecule, potentially altering its reactivity and interaction with biological targets. rsc.org

Synthetic Intermediates: In organic synthesis, N-oxides serve as versatile intermediates for creating more complex molecules. rsc.orglmaleidykla.lt

The study of chlormethine N-oxide hydrochloride within this context allows researchers to explore how these general principles of N-oxide chemistry apply to a well-established alkylating agent. This research can provide insights into drug design, mechanisms of action, and the development of novel therapeutic strategies. nih.gov

Properties

Molecular Formula |

C5H10Cl3NO |

|---|---|

Molecular Weight |

206.49 g/mol |

IUPAC Name |

3-chloro-N-(2-chloroethyl)-N-methyloxiran-2-amine;hydrochloride |

InChI |

InChI=1S/C5H9Cl2NO.ClH/c1-8(3-2-6)5-4(7)9-5;/h4-5H,2-3H2,1H3;1H |

InChI Key |

BHGWDIWIEDEXQB-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCl)C1C(O1)Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Chlormethine N Oxide Hydrochloride

Established Synthetic Routes for Chlormethine N-Oxide Hydrochloride

The synthesis of chlormethine N-oxide hydrochloride is primarily achieved through the direct oxidation of its nitrogen mustard precursor, a process that can be conducted with or without catalytic involvement.

Direct N-Oxidation of Nitrogen Mustard Precursors

The principal and most straightforward method for synthesizing chlormethine N-oxide is the direct oxidation of the tertiary amine in the chlormethine (also known as mechlorethamine (B1211372) or methyl-bis(β-chloroethyl)amine) precursor. acs.org This reaction involves the addition of an oxygen atom to the nitrogen center, which fundamentally alters the molecule's electronic properties and reactivity.

Typically, oxidizing agents such as hydrogen peroxide or peracids like peracetic acid are employed for this transformation. acs.org The oxidation of methyl-bis(β-chloroethyl)amine (MBA) with peracetic acid, followed by treatment with hydrochloric acid, yields the N-oxide hydrochloride salt. acs.org This process is highly efficient, with reported yields between 78-85%, indicating that the N-oxidation reaction proceeds much more rapidly than the hydrolysis of the β-chloroethyl groups. acs.org However, uncatalyzed oxidation with hydrogen peroxide can be a slow reaction, often necessitating a large excess of the oxidant to achieve completion. nih.gov

The general reaction can be represented as follows: ClCH₂CH₂-N(CH₃)-CH₂CH₂Cl + Oxidizing Agent → ClCH₂CH₂-N⁺(O⁻)(CH₃)-CH₂CH₂Cl The resulting N-oxide base is then treated with HCl to form the hydrochloride salt. acs.org

Role of Catalytic Systems in N-Oxidation Reactions

To enhance reaction efficiency, improve yields under milder conditions, and align with green chemistry principles, various catalytic systems have been developed for the N-oxidation of tertiary amines. researchgate.netresearchgate.net While not all are specific to chlormethine, they are applicable to its synthesis.

Catalysts offer several advantages, including the use of more environmentally benign oxidants like hydrogen peroxide, reduced waste, and faster reaction times. researchgate.netresearchgate.net Platinum(II) complexes, for instance, have been shown to effectively catalyze the oxidation of tertiary amines to N-oxides using H₂O₂ under mild, room temperature conditions. researchgate.netrsc.org The effectiveness of these catalysts can be influenced by the ligands attached to the metal center. researchgate.net Other systems, such as those using tungsten exchanged hydroxyapatite (B223615) (W/HAP) or nano-ruthenium catalysts, have also proven efficient for the N-oxidation of a variety of tertiary amines with hydrogen peroxide. researchgate.net Bioinspired catalysts, such as quinone-based systems that mimic copper amine oxidases, represent another avenue of research for the aerobic oxidation of amines. nih.gov

Table 1: Comparison of Catalytic Systems for Tertiary Amine N-Oxidation This table is a representative summary of findings from the literature on analogous reactions.

| Catalyst System | Oxidant | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pt(II) Diphosphine Complex | H₂O₂ | Room Temp, CH₂Cl₂ | Medium to Excellent | researchgate.netrsc.org |

| W/HAP | H₂O₂ (30%) | Varies | Excellent | researchgate.net |

Design and Synthesis of Chlormethine N-Oxide Analogs and Conjugates

The structure of chlormethine N-oxide lends itself to further modification to create advanced analogs and conjugates designed for improved therapeutic profiles, particularly through prodrug strategies and targeted delivery.

Strategies for Prodrug Development and Activation

Chlormethine N-oxide itself is considered a bioreductive prodrug. The electron-withdrawing N-oxide group deactivates the cytotoxic nitrogen mustard moiety, rendering it less reactive. Activation occurs via the reduction of the N-oxide, a process that can happen enzymatically, particularly in the hypoxic (low oxygen) environments characteristic of solid tumors. nih.gov This reduction restores the electron-donating character of the nitrogen atom, unleashing the mustard's potent alkylating activity.

More advanced prodrug strategies for nitrogen mustards involve attaching specific promoieties that respond to different triggers within the body:

Reactive Oxygen Species (ROS)-Activated Prodrugs : These designs link the nitrogen mustard to a ROS-sensitive trigger, such as an arylboronic acid. In the presence of high levels of ROS, like hydrogen peroxide (H₂O₂), which are often found in cancer cells, the trigger is cleaved, releasing the active drug. nih.gov

Radiation-Activated Prodrugs : A novel approach uses X-ray radiotherapy to activate N-oxide prodrugs. The radiation generates hydrated electrons (e⁻aq) in situ, which can effectively reduce the N-oxide to its active amine form, allowing for precise, spatiotemporally controlled drug activation. nih.gov

Glutathione (B108866) (GSH)-Activated Prodrugs : Another strategy involves creating prodrugs that are activated by glutathione (GSH), a molecule found in high concentrations within many tumor cells. frontiersin.org

Conjugation for Targeted Molecular Delivery Systems

To enhance delivery to specific sites and minimize systemic exposure, chlormethine and its N-oxide can be conjugated to various molecules and nanoparticle systems. Conjugation strategies aim to improve solubility, increase blood half-life, and achieve tissue or cell-specific targeting. nih.gov

Quinazoline (B50416) Conjugates : New derivatives have been synthesized by linking a phenyl chlormethine moiety to a quinazoline core via a Schiff base. These conjugates are designed to combine the properties of both pharmacophores. nih.gov

Polymeric Conjugates : Conjugating N-oxides to polymers can significantly alter their pharmacokinetic profile. Polymeric N-oxides can improve the solubility and circulation time of a drug. Furthermore, because N-oxides can be reduced in hypoxic tissue, these polymer-drug conjugates can be designed for tumor-specific drug release. nih.gov

Nanoparticle-Based Delivery : Metal oxide nanoparticles (e.g., iron oxide, titanium dioxide) and other nanocarriers like graphene oxide can be used to encapsulate or carry drugs. nih.govmdpi.com These nanoparticles can be further functionalized with targeting ligands, such as peptides (e.g., chlorotoxin (B612392) for glioma) or antibodies, to direct the drug specifically to cancer cells, thereby increasing efficacy and reducing off-target effects. nih.govnih.gov

Chemical Reactivity and Stability Profile of Chlormethine N-Oxide Hydrochloride in Aqueous and Organic Media

The reactivity and stability of chlormethine N-oxide hydrochloride are critical determinants of its behavior in different chemical environments. The N-oxide group profoundly influences these properties compared to the parent nitrogen mustard.

N-oxides are generally stable compounds at room temperature but can undergo decomposition or rearrangement at elevated temperatures (above 100 °C for aliphatic amine oxides). nih.gov They are weak bases and are stabilized by polar protic solvents like water, with which they form strong hydrogen bonds. nih.gov Consequently, they are often hygroscopic and may be isolated as hydrates. nih.gov

The primary mode of action for the activated form of chlormethine involves the intramolecular formation of a highly reactive aziridinium (B1262131) ion, which then acts as a potent alkylating agent, primarily targeting the N7 position of guanine (B1146940) in DNA. wikipedia.org The N-oxidation to form the prodrug temporarily suppresses this reactivity.

Stability in Aqueous Media: Chlormethine N-oxide hydrochloride is significantly more stable in aqueous solution than its parent compound, mechlorethamine hydrochloride. However, it is still susceptible to hydrolysis over time. Studies have shown that in a bicarbonate-buffered aqueous solution, the compound undergoes gradual hydrolysis, liberating chloride ions. acs.org In contrast, aqueous solutions of mechlorethamine hydrochloride degrade completely within a few days. nih.gov The instability in aqueous formulations is a key challenge; for instance, mechlorethamine HCl was found to degrade rapidly in an aqueous ointment base (Aquaphilic ointment), with less than 20% remaining after 24 hours at room temperature. researchgate.net

Table 2: Hydrolysis of Chlormethine N-Oxide HCl in Bicarbonate Solution (pH 8, 25°C) Data adapted from a 1947 study by Clarke et al. acs.org showing equivalents of H⁺ and Cl⁻ liberated over time.

| Time (minutes) | M. Equiv. H⁺ Liberated | M. Equiv. Cl⁻ Liberated |

|---|---|---|

| 5 | 0.04 | 0.04 |

| 15 | 0.12 | 0.12 |

| 35 | 0.23 | 0.24 |

| 65 | 0.40 | 0.40 |

| 125 | 0.65 | 0.64 |

| 245 | 1.01 | 0.98 |

Stability in Organic and Non-Aqueous Media: The stability of nitrogen mustards and their derivatives is markedly improved in non-aqueous (anhydrous) formulations. For example, mechlorethamine hydrochloride formulated in an ointment of white soft paraffin (B1166041) remained stable for at least 84 days when stored at 4°C and for at least 40 days at 37°C. nih.gov Similarly, a non-aqueous gel formulation containing diethylene glycol monoethyl ether was designed to enhance the stability of chlormethine. researchgate.net The addition of a free radical inhibitor, such as butylhydroxytoluene (B512018) (BHT), can also significantly enhance the stability of mechlorethamine in certain organic vehicles like Transcutol and Labrasol. researchgate.net

Table 3: Stability of 0.02% Mechlorethamine HCl in Various Topical Formulations at Room Temperature Data adapted from a study on mechlorethamine HCl stability, demonstrating the superior performance of non-aqueous bases. researchgate.net

| Formulation Base | % Initial Concentration Remaining (4 weeks) | % Initial Concentration Remaining (12 weeks) |

|---|---|---|

| Aquaphor Ointment (non-aqueous) | 95% | 85% |

| Aquaphilic Ointment (aqueous) | <20% (after 24 hours) | N/A |

| BHT-Stabilized Transcutol | 92-99% | 77-98% |

Molecular and Cellular Mechanisms of Action of Chlormethine N Oxide Hydrochloride

DNA Alkylation and Adduct Formation

The core of chlormethine's activity lies in its ability to alkylate DNA, a process that involves the addition of an alkyl group to the DNA molecule. This chemical modification disrupts the normal functions of DNA.

Under physiological conditions, chlormethine spontaneously undergoes an intramolecular cyclization. agnesscott.org The nitrogen atom attacks one of the β-chloroethyl side chains, displacing a chloride ion and forming a highly reactive and electrophilic aziridinium (B1262131) ion (also known as an ethylenimonium ion). agnesscott.orgpatsnap.comnih.gov This strained, three-membered ring is a key intermediate in the DNA alkylation process. The formation of this cation is a critical step, as it creates a potent electrophile that is ready to react with nucleophilic sites on biological macromolecules, most notably DNA. agnesscott.org

The highly reactive aziridinium ion is attacked by nucleophilic centers within the DNA molecule. The N7 position of guanine (B1146940) is the most frequent site of alkylation by nitrogen mustards like chlormethine. wikipedia.orgagnesscott.orgsmolecule.com The lone pair of electrons on the N7 atom of the guanine base attacks the electrophilic carbon of the aziridinium ring, leading to the formation of a covalent bond. agnesscott.org This initial reaction results in a mono-alkylated guanine residue. Some studies have shown that the presence of adjacent guanine residues can enhance the rate of alkylation at the N7 position. nih.gov

Following the initial alkylation of a guanine residue, the second chloroethyl arm of the chlormethine molecule can undergo a similar cyclization to form another aziridinium ion. agnesscott.org This second reactive intermediate can then alkylate another nucleophilic site on the DNA. This can result in two types of DNA cross-links:

Interstrand cross-links (ICLs): These are formed when the second alkylation event occurs on a guanine residue on the opposite DNA strand. agnesscott.orgamegroups.org ICLs are particularly cytotoxic as they form a covalent bridge between the two strands of the DNA double helix, preventing their separation, which is essential for both DNA replication and transcription. amegroups.orgnih.govnih.gov Even a small number of ICLs can be lethal to a cell. nih.govresearchgate.net

Intrastrand cross-links: These occur when the second alkylation takes place on another base within the same DNA strand. nih.gov While also damaging, intrastrand cross-links are generally considered less cytotoxic than interstrand cross-links.

The formation of these cross-links introduces significant distortion to the DNA structure, which is a major trigger for cellular responses leading to cell cycle arrest and apoptosis. wikipedia.org

In addition to DNA-DNA cross-links, chlormethine can also induce the formation of DNA-protein cross-links (DPCs). nih.gov These are complex lesions where a protein is covalently bound to the DNA. The mechanism involves the alkylation of both a DNA base (typically guanine) and a reactive amino acid residue (such as cysteine) within a nearby protein. nih.gov DPCs are bulky lesions that can physically block the progression of DNA and RNA polymerases, thereby interfering with replication and transcription. nih.gov Research has identified numerous nuclear proteins that can become cross-linked to DNA following treatment with mechlorethamine (B1211372). nih.gov

Impact on Nucleic Acid Function and Cell Cycle Progression

The extensive DNA damage caused by chlormethine N-oxide hydrochloride has profound consequences for essential cellular processes that rely on the integrity of the DNA template.

The various DNA adducts and cross-links formed by chlormethine act as physical barriers to the enzymatic machinery responsible for DNA replication and RNA transcription. wikipedia.orgnih.gov

Inhibition of DNA Replication: During DNA replication, the two strands of the DNA helix must unwind and separate to serve as templates for the synthesis of new strands. Interstrand cross-links physically prevent this strand separation, effectively halting the progression of the replication fork. amegroups.orgnih.gov This leads to replication arrest and the activation of DNA damage checkpoints. If the damage is too extensive to be repaired, the cell will typically undergo apoptosis. patsnap.comwikipedia.org The stalling of replication forks can also lead to the collapse of the fork and the formation of double-strand breaks, which are highly lethal DNA lesions. unil.ch

Inhibition of RNA Transcription: Similarly, the process of transcription, where a segment of DNA is copied into RNA, is also inhibited. RNA polymerase, the enzyme responsible for transcription, is blocked by the presence of DNA adducts and cross-links. wikipedia.orgnih.gov This prevents the synthesis of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), all of which are essential for protein synthesis and cell function. The inhibition of transcription contributes significantly to the cytotoxic effects of the compound.

The cellular response to this widespread DNA damage often involves the activation of cell cycle checkpoints, particularly at the G2/M phase, which prevent the cell from entering mitosis with damaged DNA. patsnap.com

Interactive Data Tables

Table 1: Types of DNA Damage Induced by Chlormethine

| Type of DNA Damage | Description | Cellular Consequence |

| Mono-adducts | Covalent attachment of a single chlormethine molecule to a DNA base, primarily N7-guanine. | Can distort the DNA helix and may be a precursor to cross-link formation. |

| Interstrand Cross-links (ICLs) | Covalent linkage between the two opposite strands of the DNA double helix. | Blocks DNA replication and transcription by preventing strand separation. Highly cytotoxic. amegroups.orgnih.govnih.gov |

| Intrastrand Cross-links | Covalent linkage between two bases on the same DNA strand. | Can distort the DNA helix and impede the progression of DNA and RNA polymerases. |

| DNA-Protein Cross-links (DPCs) | Covalent linkage between DNA and a protein. | Creates bulky lesions that block DNA replication and transcription. nih.gov |

Table 2: Key Research Findings on Chlormethine's Mechanism

| Finding | Experimental Approach | Significance | Reference |

| Formation of aziridinium ions | Ab initio molecular dynamics simulations | Confirmed the formation of the highly reactive intermediate essential for DNA alkylation. | nih.gov |

| Preferential alkylation of N7-guanine | DNA sequencing techniques | Revealed the sequence selectivity of alkylation, with a preference for runs of guanines. | nih.gov |

| Identification of DNA-protein cross-links | Mass spectrometry-based proteomics | Identified specific nuclear proteins that become cross-linked to DNA, highlighting the complexity of the induced damage. | nih.gov |

| Inhibition of transcription | Nuclear run-off transcription analysis | Demonstrated that chlormethine-induced DNA damage leads to the termination of transcription by RNA polymerase II. | nih.gov |

Induction of Cell Cycle Arrest at Specific Checkpoints

Chlormethine N-oxide hydrochloride, through its action as a DNA alkylating agent, triggers a cascade of events that culminates in the arrest of the cell cycle at critical checkpoints. This cellular response is a crucial defense mechanism to prevent the propagation of damaged DNA to daughter cells.

Research has shown that nitrogen mustards, the class of compounds to which chlormethine belongs, induce cell cycle arrest primarily at the G2/M checkpoint. nih.govmdpi.comnih.gov This arrest is a direct consequence of the DNA damage inflicted by the compound. The cell's internal surveillance system, upon detecting DNA lesions, activates signaling pathways that halt progression into mitosis (M phase). This provides the cell with a window of opportunity to repair the genetic damage.

The mechanism underlying this G2/M arrest involves the modulation of key regulatory proteins. For instance, the expression of cyclin B1, a protein crucial for entry into mitosis, has been shown to be downregulated following treatment with compounds that induce G2/M arrest. nih.gov Furthermore, the activation of checkpoint kinases, such as Chk1 and Chk2, by DNA damage sensors like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) plays a pivotal role in enforcing the G2/M block.

While the G2/M checkpoint is the primary site of arrest, some studies have indicated that nitrogen mustards can also cause a delay in the S phase of the cell cycle. mdpi.com This suggests that the presence of DNA adducts formed by chlormethine can impede the process of DNA replication.

Table 1: Cell Cycle Checkpoints Affected by Chlormethine and Related Compounds

| Checkpoint | Effect | Key Regulatory Proteins Involved |

|---|---|---|

| G2/M | Primary site of arrest | Cyclin B1 (downregulation), p53, p21 nih.gov |

| S Phase | Delay in transit | - |

Cellular Stress Responses and Signaling Pathways Modulated by Chlormethine N-Oxide Hydrochloride

The interaction of chlormethine N-oxide hydrochloride with cellular components instigates a complex network of stress responses and modulates various signaling pathways that ultimately determine the cell's fate.

Activation of DNA Damage Response (DDR) Pathways

The cornerstone of chlormethine's cytotoxic activity lies in its ability to activate the DNA Damage Response (DDR) pathways. As a bifunctional alkylating agent, chlormethine forms covalent bonds with DNA bases, primarily the N7 position of guanine, leading to the formation of monoadducts and, more critically, interstrand cross-links (ICLs). wikipedia.orgnih.gov These ICLs are highly toxic lesions that physically prevent the separation of DNA strands, thereby obstructing fundamental processes like replication and transcription.

The presence of these DNA adducts is recognized by the cell's DDR machinery, which initiates a signaling cascade to coordinate DNA repair, cell cycle arrest, and, if the damage is irreparable, apoptosis. nih.gov Key protein kinases such as ATM and ATR are activated at the sites of damage and, in turn, phosphorylate a multitude of downstream targets to orchestrate the cellular response.

Generation of Reactive Oxygen and Nitrogen Species (RONS)

While the primary mechanism of nitrogen mustards is DNA alkylation, there is growing evidence that the induction of reactive oxygen species (ROS) and reactive nitrogen species (RONS) can contribute to their cytotoxic effects. Many chemotherapeutic agents are known to elevate intracellular ROS levels, pushing cancer cells, which often have a higher basal level of oxidative stress compared to normal cells, over a toxic threshold. nih.govnih.gov

Although direct studies on chlormethine N-oxide hydrochloride's ability to generate RONS are limited, some research suggests that the metabolism of certain anticancer drugs can lead to ROS production. mdpi.com Furthermore, some nitrogen mustards have been shown to be activated by hydrogen peroxide (H₂O₂), a key ROS, which enhances their DNA cross-linking ability. acs.org The generation of RONS can inflict further damage on cellular components, including lipids, proteins, and DNA, thereby amplifying the cytotoxic effect of the primary alkylating damage. Nitric oxide, a key RNS, has been shown to induce necrotic cell death in some cell types at high concentrations. mdpi.comnih.gov

Modulation of Apoptotic and Necrotic Cell Death Pathways

The extensive DNA damage caused by chlormethine N-oxide hydrochloride ultimately triggers programmed cell death, primarily through apoptosis. The accumulation of irreparable DNA lesions activates pro-apoptotic signaling pathways. A key player in this process is the tumor suppressor protein p53, which can be stabilized in response to DNA damage. nih.gov Activated p53 can then induce the expression of pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction and the activation of caspases.

Specifically, an increased expression of the apoptotic gene CASP3, which encodes for caspase-3, has been observed in malignant T-cells exposed to chlormethine. wikipedia.org Caspase-3 is a critical executioner caspase that cleaves numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

While apoptosis is the predominant mode of cell death, severe cellular damage can also lead to necrosis. Necrosis is a more inflammatory form of cell death characterized by cell swelling and lysis. nih.govresearchgate.net In the context of chlormethine, extensive DNA damage and overwhelming cellular stress could potentially lead to necrotic cell death, particularly at higher concentrations of the compound.

Alterations in Expression of DNA Repair Genes

Paradoxically, while inducing DNA damage, chlormethine has also been shown to suppress the expression of genes involved in DNA repair pathways. Studies on malignant T-cells from mycosis fungoides have revealed a significant downregulation of genes involved in homologous recombination repair (HRR), such as BRCA2, FANC1, and FEN1, following exposure to chlormethine. wikipedia.org

This suppression of DNA repair machinery exacerbates the cytotoxic effect of the compound. By impairing the cell's ability to mend the very damage it inflicts, chlormethine creates a scenario of accumulating, irreparable DNA lesions, pushing the cell towards apoptosis. This dual action of inducing damage while inhibiting repair highlights the potent and targeted nature of its anticancer activity.

Table 2: Impact of Chlormethine on DNA Repair Gene Expression in Malignant T-Cells

| Gene | Pathway | Effect of Chlormethine | Reference |

|---|---|---|---|

| BRCA2 | Homologous Recombination Repair | Downregulation | wikipedia.org |

| FANC1 | Homologous Recombination Repair | Downregulation | wikipedia.org |

| FEN1 | Homologous Recombination Repair | Downregulation | wikipedia.org |

Non-Nucleic Acid Interactions and Molecular Targets

While DNA is the primary and most well-characterized target of chlormethine N-oxide hydrochloride, its reactive nature allows for interactions with other nucleophilic molecules within the cell. Nitrogen mustards are known to react with electron-rich groups present in various biomacromolecules. nih.govpharmacologyeducation.org

Alkylation of Cellular Proteins and Lipids

While the principal target of chlormethine is DNA, its reactive nature allows it to alkylate other nucleophilic molecules within the cell, including proteins and lipids. nih.gov The active form of chlormethine is a potent electrophile that can form covalent bonds with various nucleophilic centers in these macromolecules.

Table 1: Potential Nucleophilic Targets for Alkylation in Cellular Proteins

| Amino Acid Residue | Nucleophilic Group | Potential Impact of Alkylation |

| Cysteine | Thiol (-SH) | Disruption of disulfide bonds, inactivation of enzymes. |

| Histidine | Imidazole ring | Alteration of protein structure and function. |

| Lysine | Epsilon-amino group | Modification of protein charge and interaction sites. |

| Methionine | Thioether group | Oxidation and alteration of protein structure. |

The toxic effects of nitrogen mustards are associated with their alkylating properties and their ability to deplete cellular thiols, such as glutathione (B108866), which are crucial for protecting cells from oxidative damage. nih.gov

The interaction of chlormethine with lipids is less well-characterized. However, the generation of free radicals and lipid peroxidation has been noted as a consequence of exposure to mustard agents. nih.gov This can lead to damage to cellular membranes, affecting their integrity and function.

Perturbation of Intracellular Ion Homeostasis (e.g., Ca2+ Dysregulation)

Direct evidence specifically linking chlormethine N-oxide hydrochloride to the dysregulation of intracellular ion homeostasis, such as calcium (Ca2+), is limited. However, the cellular stress induced by extensive DNA and protein alkylation can indirectly impact these processes.

Cellular damage and the initiation of apoptosis, or programmed cell death, are known to involve alterations in intracellular ion concentrations. wikipedia.org For example, significant cellular stress can lead to the release of Ca2+ from intracellular stores like the endoplasmic reticulum, which can act as a signal for apoptosis.

Table 2: Potential Indirect Effects of Chlormethine N-Oxide Hydrochloride on Ion Homeostasis

| Cellular Event | Potential Impact on Ion Homeostasis |

| DNA Damage Response | Activation of signaling pathways that may influence ion channel activity. |

| Oxidative Stress | Damage to ion pumps and channels, leading to altered ion gradients. |

| Apoptosis Induction | Release of intracellular Ca2+ stores, a key event in the apoptotic cascade. |

Influence on Key Regulatory Enzymes (e.g., PARP-1)

Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in the cellular response to DNA damage. When DNA single-strand breaks occur, which can be a consequence of alkylation by agents like chlormethine, PARP-1 is recruited to the site of damage. nih.govfrontiersin.org

PARP-1 plays a crucial role in the base excision repair (BER) pathway, a major mechanism for repairing DNA base lesions caused by alkylation. The interaction between chlormethine-induced DNA damage and PARP-1 is a critical aspect of the cellular response to this compound.

Table 3: Interaction between Chlormethine-Induced Damage and PARP-1

| Step | Description |

| DNA Alkylation | The active form of chlormethine N-oxide hydrochloride alkylates DNA bases. |

| DNA Damage | This leads to the formation of DNA adducts and single-strand breaks. |

| PARP-1 Activation | PARP-1 detects the DNA damage and binds to the site. |

| PAR Synthesis | Activated PARP-1 synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. |

| DNA Repair | The recruited proteins facilitate the repair of the damaged DNA. |

Inhibition of PARP-1 has been shown to sensitize cancer cells to the effects of DNA alkylating agents. nih.govnih.govmdpi.com By preventing the repair of DNA damage induced by compounds like chlormethine, PARP inhibitors can enhance their cytotoxic effects.

Preclinical Investigations: Mechanistic and Cellular Studies of Chlormethine N Oxide Hydrochloride

In Vitro Studies on Cellular Processes and Molecular Effects

In vitro models provide a controlled environment to dissect the specific cellular and molecular events following exposure to a chemical agent. Studies on chlormethine N-oxide hydrochloride and its active form, chlormethine, have utilized various cell culture systems to investigate its biological effects.

Chlormethine N-oxide hydrochloride functions as a prodrug, meaning it requires metabolic activation to exert its primary biological effects. nih.gov For compounds of this nature, cellular uptake is the initial critical step, followed by intracellular conversion to the active cytotoxic agent.

The uptake process for small molecules like chlormethine N-oxide hydrochloride is typically governed by diffusion across the cell membrane. Once inside the cell, it undergoes metabolic reduction to its active form, chlormethine. nih.gov This bioactivation is a prerequisite for its interaction with cellular macromolecules. The precise mechanisms and the specific enzymes involved in this intracellular metabolism are crucial for understanding its activity profile.

Studies on the related compound, chlormethine, when applied topically as a gel, have shown that its permeation is largely confined to the epidermis. unil.ch In vitro permeation tests using human skin models demonstrated that the compound remains predominantly within the epidermal layer, with minimal amounts passing through to the dermal tissue. unil.ch This suggests that cellular uptake and metabolism can be localized to the tissue of application, a key aspect of its mechanism in skin-directed therapies.

The cytotoxic effects of chlormethine N-oxide hydrochloride are mediated by its active metabolite, chlormethine, which is a potent alkylating agent. ncats.iowikipedia.org The primary molecular target of chlormethine is deoxyribonucleic acid (DNA). ncats.io

The mechanism of cytotoxicity involves several key molecular events:

DNA Alkylation: Chlormethine covalently binds to the N7 nitrogen atom of guanine (B1146940) bases in the DNA. wikipedia.org

DNA Cross-linking: As a bifunctional alkylating agent, it can react with two different guanine bases, leading to the formation of DNA interstrand crosslinks. ncats.io These crosslinks prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription, which ultimately blocks cell duplication. wikipedia.org

Induction of DNA Damage: The formation of DNA adducts and crosslinks results in significant DNA damage, including the generation of DNA double-stranded breaks (DSBs). unil.ch

The cellular response to this extensive DNA damage involves the activation of cell death pathways, primarily apoptosis. Research on chlormethine's effect on malignant T-cells from Mycosis Fungoides (MF) patients has identified specific molecular markers associated with its cytotoxic activity. Exposure to the compound leads to an upregulation of the CASP3 gene, which encodes for caspase-3, a critical executioner enzyme in the apoptotic cascade. unil.ch Concurrently, a reduction in the expression of certain DNA repair genes is observed, making the malignant cells more susceptible to apoptosis. unil.ch The cytotoxicity can be quantified in vitro using assays that measure metabolic activity, such as the MTT reduction assay or ATP-level assessments. nih.gov

Table 1: Molecular Markers of Chlormethine-Mediated Cytotoxicity in Malignant T-Cells

| Molecular Event | Marker/Target | Consequence | Reference |

|---|---|---|---|

| DNA Damage | DNA Double-Stranded Breaks (DSBs) | Increased | unil.ch |

| Apoptosis | CASP3 Gene Expression | Increased | unil.ch |

| DNA Repair | DNA Repair Gene Expression | Reduced | unil.ch |

| Primary Target | DNA (N7 of Guanine) | Alkylation, Interstrand Cross-linking | ncats.iowikipedia.org |

Chlormethine and its N-oxide prodrug are known for their use in treating certain hematologic malignancies, including cutaneous T-cell lymphoma. ncats.io This therapeutic application implies an interaction with immune cells, specifically malignant T-lymphocytes. The primary mechanism in this context is the induction of cytotoxicity in these rapidly proliferating malignant cells. ncats.io While this demonstrates a profound effect on a component of the immune system, specific in vitro studies detailing broader immunomodulatory properties—such as altering cytokine profiles or the function of non-malignant immune cells—are not extensively detailed in available research. The core action described is cytotoxic rather than modulatory.

In Vivo Mechanistic Studies Utilizing Animal Models

Animal models are indispensable for understanding the complex biological and systemic effects of a compound that cannot be replicated in vitro.

In vivo, chlormethine N-oxide hydrochloride is expected to undergo the same metabolic activation and exert the same DNA-damaging effects observed in cell culture. nih.gov As an alkylating agent, it inhibits rapidly proliferating cells, which forms the basis of its use against various lymphomas and polycythemia vera in animal models and clinical settings. ncats.iowikipedia.org The systemic administration in animal models would lead to DNA damage and subsequent apoptosis in susceptible cell populations, particularly those with high rates of division.

Modern approaches to in vivo mechanistic studies include the use of sophisticated stress response reporter mice. nih.govdundee.ac.uk These models can provide early and highly reproducible biomarkers of cellular stress, such as DNA damage and oxidative stress, at a single-cell resolution. nih.gov While specific studies employing these advanced models for chlormethine N-oxide hydrochloride are not widely reported, they represent a powerful tool for gaining mechanistic insights into the in vivo responses to such DNA-damaging agents. nih.govdundee.ac.uk

The primary subcellular interaction of chlormethine is with nuclear DNA. ncats.iowikipedia.org In vivo studies can provide insight into how this interaction manifests in different tissues. For instance, when chlormethine is applied topically in a gel formulation, its effects are concentrated within the subcellular compartments of epidermal cells, with very little systemic absorption or effect on deeper tissues. unil.ch This demonstrates a targeted subcellular interaction within a specific tissue layer.

While the prompt mentions inner ear cells as a potential area of study, specific research detailing the subcellular interactions of chlormethine N-oxide hydrochloride within this tissue is not prominently available in the scientific literature. Studies on tissue-specific toxicity are critical, as the effects of a systemic agent are not always uniform throughout the body. However, the bulk of the mechanistic data focuses on its interaction with DNA in rapidly dividing cells, characteristic of hematopoietic and cancerous tissues. ncats.io

Analytical and Spectroscopic Characterization of Chlormethine N Oxide Hydrochloride

Chromatographic and Spectrophotometric Methodologies for Analysis

The accurate quantification and analysis of chlormethine N-oxide hydrochloride are crucial for understanding its chemical behavior. Chromatographic and spectrophotometric methods are fundamental in this regard, offering high sensitivity and specificity.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of chlormethine N-oxide hydrochloride. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation from its parent compound, chlormethine, and any potential degradation products.

Typically, a reversed-phase HPLC method is employed, utilizing a C18 or a similar nonpolar stationary phase column. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, which is run in an isocratic or gradient mode to ensure a good peak shape and resolution. UV detection is commonly used, with the wavelength set to a value that provides maximum absorbance for the N-oxide functional group.

Method validation is performed according to established guidelines to ensure reliability. Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). For instance, a rapid HPLC method developed for moclobemide (B1677376) and its N-oxide metabolite demonstrated good linearity and low limits of quantification, which are desirable attributes for any HPLC method. researchgate.net

Table 1: Illustrative Parameters for a Validated HPLC Method for Chlormethine N-Oxide Hydrochloride

| Parameter | Specification |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate buffer (pH 7.0) : Acetonitrile (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| LOD | ~0.5 µg/mL |

| LOQ | ~1.5 µg/mL |

Spectrophotometric Assays for Quantification and Reaction Monitoring

Spectrophotometric methods offer a simpler and more rapid alternative for the quantification of chlormethine N-oxide hydrochloride, particularly for reaction monitoring. These assays are often based on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the concentration of the analyte.

One potential approach involves the reaction of the N-oxide with a chromogenic reagent. For example, some nitrogen-containing drugs can be determined by their reaction with p-chloranilic acid to form colored charge-transfer complexes. researchgate.netresearchgate.net Another possibility is the use of an oxidizing agent in an acidic medium, which can lead to the formation of a chromophore that can be measured spectrophotometrically. A method for determining verapamil (B1683045) hydrochloride, for instance, uses chloramine-T as an oxidant to produce a yellow-colored compound. nih.gov

The development of such an assay for chlormethine N-oxide hydrochloride would involve optimizing reaction conditions such as pH, temperature, reaction time, and reagent concentration to achieve maximum color development and stability. The absorbance of the resulting solution is then measured at the wavelength of maximum absorption (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of chlormethine N-oxide hydrochloride and for studying its reactivity. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Structural Elucidation and Confirmation of N-Oxide Formation

The formation of the N-oxide from chlormethine results in characteristic changes in the NMR spectrum. The oxidation of the nitrogen atom to an N-oxide leads to a deshielding effect on the adjacent protons and carbons. In the ¹H NMR spectrum, the protons of the methyl group and the methylene (B1212753) groups attached to the nitrogen in chlormethine N-oxide hydrochloride would be expected to shift downfield compared to the parent chlormethine.

Similarly, in the ¹³C NMR spectrum, the carbons of the methyl and methylene groups bonded to the nitrogen will also experience a downfield shift upon N-oxidation. This is a key piece of evidence for confirming the successful synthesis of the N-oxide. Studies on other N-oxides, such as N-methylmorpholine-N-oxide (NMMO), have shown similar downfield shifts for the carbons adjacent to the N-oxide group. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Chlormethine and its N-Oxide Hydrochloride in a Suitable Solvent

| Group | Chlormethine (Predicted) | Chlormethine N-Oxide Hydrochloride (Predicted) |

| ¹H NMR | ||

| N-CH₃ | ~2.3 | ~3.0 |

| N-CH₂- | ~2.8 | ~3.5 |

| -CH₂-Cl | ~3.7 | ~4.0 |

| ¹³C NMR | ||

| N-CH₃ | ~42 | ~55 |

| N-CH₂- | ~57 | ~68 |

| -CH₂-Cl | ~40 | ~38 |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Mechanistic Studies of Chemical Reactions via NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying the mechanisms of chemical reactions involving chlormethine N-oxide hydrochloride in real-time. By acquiring NMR spectra at different time points, the consumption of reactants and the formation of intermediates and products can be monitored.

For instance, NMR has been used extensively to study the reactions of the parent compound, chlormethine, with nucleophiles. These studies have shown that the reaction proceeds through a highly reactive aziridinium (B1262131) ion intermediate. rsc.orgnih.gov The formation and subsequent reaction of this intermediate can be observed through the appearance and disappearance of its characteristic NMR signals.

Advanced Vibrational Biospectroscopy Techniques

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provide information about the vibrational modes of a molecule and are highly sensitive to its structure and bonding. These techniques can be used to characterize chlormethine N-oxide hydrochloride and study its interactions with biological molecules.

The IR and Raman spectra of chlormethine N-oxide hydrochloride would be expected to show characteristic bands corresponding to the various functional groups present in the molecule. The N-O stretching vibration, which typically appears in the range of 950-970 cm⁻¹, would be a key signature for the N-oxide group. Other important vibrational modes include the C-H stretching and bending vibrations, C-N stretching, and C-Cl stretching vibrations.

Advanced vibrational biospectroscopy techniques can provide further insights. For example, resonance Raman spectroscopy could be used to selectively enhance the vibrational modes associated with a specific chromophore in the molecule, providing detailed information about its electronic structure and bonding. youtube.com These techniques could also be employed to study the interactions of chlormethine N-oxide hydrochloride with biomolecules like DNA and proteins, by observing changes in the vibrational spectra upon binding.

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for Chlormethine N-Oxide Hydrochloride

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C-H Bend | 1350 - 1470 |

| C-N Stretch | 1020 - 1250 |

| N-O Stretch | 950 - 970 |

| C-Cl Stretch | 600 - 800 |

Application of Fourier Transform-Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform-Infrared (FT-IR) and Raman techniques, provides a powerful non-destructive means to probe the molecular structure of chlormethine N-oxide hydrochloride. These methods are instrumental in identifying characteristic functional groups and understanding the bonding environment within the molecule.

While a dedicated, publicly available FT-IR spectrum for chlormethine N-oxide hydrochloride is not readily found in the literature, its vibrational characteristics can be inferred from studies on structurally analogous aliphatic amine N-oxides, such as trimethylamine (B31210) N-oxide (TMAO) and its hydrochloride salt. cdnsciencepub.com The N-oxide functional group is central to the spectroscopic signature of this class of compounds. In the solid state, the N-O stretching vibration in amine N-oxides typically gives rise to a prominent and characteristic absorption band in the infrared spectrum. For instance, in trimethylamine oxide, this band is observed around 937 cm⁻¹. cdnsciencepub.com The formation of the hydrochloride salt, (CH₃)₃NO·HCl, does not significantly shift the N-O and C-N stretching frequencies, which remain at approximately 939 cm⁻¹ and 950 cm⁻¹, respectively. cdnsciencepub.com This suggests that the fundamental vibrational characteristics of the N-oxide and amine moieties are retained upon salt formation.

In Raman spectroscopy, similar vibrational modes are probed, providing complementary information. Studies on TMAO have shown that the molecule, which possesses C₃ᵥ symmetry, has several Raman-active modes. acs.org The hydration state of the N-oxide can influence the position of these bands, with water molecules forming hydrogen bonds with the oxygen atom of the N-O group, leading to shifts in the vibrational frequencies. nih.govnih.gov This highlights the sensitivity of Raman spectroscopy to the intermolecular interactions of the N-oxide group.

For chlormethine N-oxide hydrochloride, the FT-IR and Raman spectra are expected to be dominated by several key vibrational modes. A data table summarizing these expected characteristic vibrations is presented below, based on data from analogous compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-O Stretch | 930 - 960 | A strong, characteristic band for the N-oxide functional group. Its precise position can be influenced by hydrogen bonding and the crystalline environment. cdnsciencepub.comresearchgate.net |

| C-N Stretch | 940 - 1250 | Aliphatic C-N stretching vibrations typically appear in this region. The presence of multiple C-N bonds in chlormethine N-oxide may lead to several bands. orgchemboulder.comvscht.cz |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Characteristic stretching vibrations of the methyl and methylene groups. |

| C-H Bend | 1350 - 1470 | Bending (scissoring and rocking) vibrations of the methyl and methylene groups. |

| N⁺-H Stretch | 2400 - 2800 | In the hydrochloride salt, a broad absorption due to the stretching of the proton associated with the chloride ion and the N-oxide group is expected. |

| C-Cl Stretch | 600 - 800 | Stretching vibrations of the chloroethyl groups. |

This table is generated based on typical vibrational frequencies for aliphatic amine N-oxides and their hydrochloride salts. The exact peak positions for chlormethine N-oxide hydrochloride may vary.

Elucidation of Biomolecular Interactions and Adduct Formation

Chlormethine and its derivatives are known for their ability to form covalent adducts with biological macromolecules, a key aspect of their mechanism of action. The N-oxide metabolite, while potentially having different reactivity, is also of interest in this regard. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the identification and characterization of these biomolecular interactions. nih.govnih.gov

The primary nucleophilic targets for nitrogen mustards within DNA are the N7 position of guanine (B1146940) and the N3 position of adenine. oup.comresearchgate.net The reaction of chlormethine with DNA can lead to the formation of monoadducts and, due to its bifunctional nature, inter- and intrastrand cross-links. nih.gov The elucidation of these adducts often involves the enzymatic or chemical hydrolysis of the modified DNA to its constituent nucleosides or nucleobases, followed by analysis.

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a particularly powerful technique for this purpose. nih.gov In a typical workflow, the mixture of modified and unmodified nucleosides is separated by LC, and the eluent is introduced into the mass spectrometer. The instrument can be operated in a targeted mode to search for expected adducts or in a non-targeted "adductomics" approach to screen for a wide range of modifications. nih.govnih.gov

The fragmentation pattern of the adducted nucleoside in the mass spectrometer provides crucial structural information. For instance, the fragmentation of a protonated guanine adduct often results in the neutral loss of the deoxyribose sugar moiety, producing a product ion corresponding to the modified guanine base. nih.gov Further fragmentation (MS³) of this ion can help to pinpoint the site of adduction on the nucleobase. nih.gov

Research on nitrogen mustards has led to the characterization of various DNA adducts. While specific studies on chlormethine N-oxide are less common, the analytical principles remain the same. The table below summarizes key findings from mass spectrometry-based studies on the interaction of nitrogen mustards with DNA.

| Analytical Technique | Biomolecule | Adduct Identified | Key Findings |

| UPLC/MS³ | DNA | N7-guanine monoadduct (NM-G) | A major adduct formed by the reaction of nitrogen mustards with DNA. The multi-stage fragmentation (MS³) helps in the unambiguous structural confirmation. nih.gov |

| UPLC/MS³ | DNA | Guanine-guanine cross-link (G-NM-G) | Demonstrates the cross-linking ability of bifunctional nitrogen mustards, linking two guanine bases. nih.gov |

| UPLC/MS³ | DNA | Formamidopyrimidine monoadduct (NM-FapyG) | Identification of a ring-opened form of the guanine adduct, indicating further chemical transformation of the initial adduct. nih.gov |

| LC-ESI-MS/MS | DNA | 1,N⁶-ethenoadenine | While not a direct nitrogen mustard adduct, this type of analysis showcases the capability of LC-MS/MS to detect various DNA lesions that can arise from reactive metabolites. google.com |

| LC-MS/MS | DNA | N7-(2-hydroxyethyl)guanine | Characterization of adducts formed from related alkylating agents like ethylene (B1197577) oxide, demonstrating the utility of the technique for identifying specific alkylated nucleobases. unc.edu |

This table summarizes findings from studies on nitrogen mustards and related compounds, illustrating the analytical approaches applicable to chlormethine N-oxide hydrochloride.

The study of adduct formation is critical, as these modifications to DNA can interfere with replication and transcription, leading to mutations and cellular toxicity. nih.gov The development of sensitive and specific mass spectrometric methods has been pivotal in advancing our understanding of the molecular mechanisms of action of alkylating agents like chlormethine and its derivatives.

Theoretical and Computational Chemistry Approaches for Chlormethine N Oxide Hydrochloride Research

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a valuable tool for predicting a wide range of molecular properties.

Investigation of Electronic Structure and Reactivity Parameters

While specific DFT studies on chlormethine N-oxide hydrochloride are scarce, the electronic properties of nitrogen mustard N-oxides, in general, are crucial for their action. The N-oxide group is electron-withdrawing, which reduces the reactivity of the nitrogen mustard moiety. The activation process, involving the reduction of the N-oxide, significantly alters these electronic properties. DFT calculations could precisely map the electron density distribution, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) of chlormethine N-oxide hydrochloride. This would allow for the calculation of key reactivity descriptors such as electronegativity, chemical hardness, and the Fukui function, providing a quantitative measure of its reactivity and the sites most susceptible to nucleophilic or electrophilic attack.

Modeling of Interactions with Nanocarriers and Drug Delivery Platforms

DFT studies have been successfully employed to model the interaction of the parent compound, chlormethine, with nanocarriers. For instance, the adsorption of chlormethine on pure and aluminum-doped boron nitride nanocarriers has been investigated, revealing the nature of the interactions. Similar DFT-based approaches could be used to model the interaction of chlormethine N-oxide hydrochloride with various nanocarriers, such as those based on metal oxides. These models can predict the binding energies, optimal adsorption geometries, and the nature of intermolecular forces, which are critical for designing effective drug delivery systems.

Analysis of Adsorption Effects on Molecular and Electronic Properties

The adsorption of a drug molecule onto a nanocarrier can significantly alter its molecular and electronic properties. DFT calculations can be used to analyze these changes for chlormethine N-oxide hydrochloride. For example, studies on nitrogen mustard gas molecules adsorbed on α-arsenene nanosheets have shown that adsorption reduces the band gap, thereby increasing conductivity. Similar analyses for chlormethine N-oxide hydrochloride would involve calculating the changes in bond lengths, bond angles, and electronic properties upon adsorption, providing insights into the stability and reactivity of the drug-nanocarrier complex.

| Parameter | Description | Relevance for Chlormethine N-Oxide Hydrochloride |

| Adsorption Energy | The energy released when a molecule is adsorbed onto a surface. | Indicates the strength of the interaction between chlormethine N-oxide hydrochloride and a nanocarrier. |

| Charge Transfer | The amount of electronic charge transferred between the molecule and the nanocarrier. | Helps to understand the nature of the chemical bond formed and the stability of the complex. |

| Band Gap | The energy difference between the valence band and the conduction band. | Changes in the band gap upon adsorption can indicate the potential for developing electronic sensors. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. They allow for the observation of molecular behavior over time, providing a dynamic picture of complex biological systems.

Simulation of Chlormethine N-Oxide Hydrochloride Interactions with DNA and Proteins

The primary mechanism of action for nitrogen mustards is the alkylation of DNA. MD simulations have been used to study the interaction of nitrogen mustard analogs with DNA, revealing how these compounds cause structural distortions in the DNA helix. Although specific MD simulations for chlormethine N-oxide hydrochloride are not readily found, this methodology could be applied to simulate the approach, binding, and subsequent covalent modification of DNA by the activated form of the drug. Such simulations would provide detailed information on the preferred binding sites on DNA and the conformational changes induced in the DNA structure.

Conformational Analysis and Binding Energetics

Understanding the conformational flexibility of chlormethine N-oxide hydrochloride and its binding affinity for biological targets is crucial. MD simulations can be used to explore the conformational landscape of the molecule and to calculate the binding free energy of its interaction with DNA or specific proteins. Techniques such as umbrella sampling or steered molecular dynamics can be employed to map the energy profile of the binding and unbinding processes, providing quantitative data on the stability of the drug-target complex. These energetic calculations are vital for structure-based drug design and for understanding the molecular basis of the drug's efficacy.

| Simulation Technique | Information Gained | Application to Chlormethine N-Oxide Hydrochloride |

| Classical MD | Time-evolution of atomic positions, conformational changes, interaction patterns. | Simulating the interaction with DNA/proteins to observe binding modes and induced structural changes. |

| Free Energy Calculations | Quantitative measure of binding affinity (e.g., ∆G_bind). | Determining the strength of the interaction with biological targets. |

| Steered MD | Simulating the unbinding process to understand interaction forces and pathways. | Investigating the mechanics of drug-target dissociation. |

Cheminformatics and Quantitative Structure-Activity/Mechanism Relationship (QSAR/QSMR) Studies

Cheminformatics and QSAR/QSMR studies are powerful tools for understanding how a molecule's structure influences its biological activity. For alkylating agents like nitrogen mustards, these approaches can correlate structural features with the efficiency of DNA alkylation and subsequent cellular responses. However, a specific QSAR or QSMR model for chlormethine N-oxide hydrochloride has not been reported in the reviewed literature.

Derivation of Structure-Mechanism Relationships for Alkylating Activity

The alkylating activity of chlormethine is known to proceed through the formation of a highly reactive aziridinium (B1262131) ion. The introduction of an N-oxide group would significantly alter the electronic properties of the nitrogen atom, which is central to the formation of this reactive intermediate. A computational study comparing the electronic structure and reaction energetics of chlormethine and its N-oxide would be crucial to understanding how the N-oxide functionality modulates the alkylating mechanism.

Table 1: Putative Electronic Property Comparison

| Property | Chlormethine | Chlormethine N-Oxide | Predicted Impact of N-Oxide |

| Charge on Nitrogen | Less positive | More positive | The N-oxide group is expected to withdraw electron density, making the nitrogen atom more electrophilic. |

| Ease of Aziridinium Ion Formation | Favorable | Potentially altered | The increased positive charge on the nitrogen could either facilitate or hinder the intramolecular cyclization required to form the aziridinium ion. Detailed computational modeling is needed to determine the precise effect. |

| Reactivity of Aziridinium Ion | High | Unknown | The electronic and steric influence of the N-oxide could affect the stability and reactivity of the subsequent aziridinium ion. |

This table represents a hypothetical comparison based on general chemical principles. Specific computational data for chlormethine N-oxide hydrochloride is not currently available.

Predictive Modeling of Molecular Interactions and Cellular Responses

Predictive modeling, often in conjunction with QSAR, can be used to forecast how a molecule will interact with biological targets and the resulting cellular outcomes. For chlormethine N-oxide hydrochloride, such models would be invaluable for predicting its efficacy and potential off-target effects. The development of these models would require experimental data on the compound's activity in various cell lines, which could then be correlated with calculated molecular descriptors.

Table 2: Potential Molecular Descriptors for QSAR Modeling of Chlormethine N-Oxide Hydrochloride

| Descriptor Class | Specific Descriptors | Relevance to Alkylating Activity and Cellular Response |

| Electronic | Partial atomic charges, dipole moment, HOMO/LUMO energies | Govern the molecule's reactivity, ability to form the aziridinium ion, and interactions with DNA. |

| Steric | Molecular volume, surface area, specific conformational descriptors | Influence how the molecule fits into the active site of enzymes involved in its metabolism or interacts with the DNA groove. |

| Topological | Connectivity indices, shape indices | Provide a numerical representation of the molecular structure, which can be correlated with biological activity. |

| Thermodynamic | Solvation energy, heat of formation | Relate to the molecule's stability and distribution in a biological system. |

This table outlines the types of descriptors that would be relevant for building a predictive model, should the necessary experimental data become available.

Mechanisms of Acquired and Intrinsic Cellular Resistance to Chlormethine N Oxide Hydrochloride

Enhanced DNA Repair Pathway Activity

Chlormethine and other nitrogen mustards exert their cytotoxic effects primarily by alkylating DNA, forming DNA adducts and, most critically, DNA interstrand cross-links (ICLs). nih.govwikipedia.orgresearchgate.net These ICLs prevent the separation of DNA strands, thereby blocking essential cellular processes like replication and transcription, ultimately leading to cell death. researchgate.net Consequently, the efficiency of a cell's DNA repair machinery is a critical determinant of its sensitivity or resistance to these agents.

O6-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair enzyme that plays a key role in the resistance to alkylating agents. nih.govunimedizin-mainz.de It functions by directly reversing alkylation damage at the O6 position of guanine (B1146940), a lesion induced by some nitrogen mustard compounds. unimedizin-mainz.denih.gov MGMT transfers the alkyl group from the damaged guanine to one of its own cysteine residues in a "suicide" mission, as the protein is degraded after this single reaction. nih.govimrpress.com

Elevated expression of MGMT is a well-established mechanism of resistance to alkylating drugs. unimedizin-mainz.denih.gov By repairing the O6-alkylguanine lesions before they can lead to cytotoxic ICLs or mutations, high levels of MGMT activity can significantly reduce the efficacy of the treatment. unimedizin-mainz.denih.gov While the primary lesions from classical nitrogen mustards are often N-alkylpurines, some derivatives can also produce O-alkyl lesions, making MGMT activity relevant to resistance. nih.govresearchgate.net For instance, studies on the N-mustard derivative BO-1055 have shown that MGMT is involved in repairing the O-alkyl DNA damage it causes. nih.govresearchgate.net

| Feature | Description | Significance in Resistance |

| Enzyme | O6-Methylguanine-DNA Methyltransferase (MGMT) | A DNA repair "suicide" enzyme. nih.gov |

| Function | Removes alkyl groups from the O6 position of guanine in DNA. nih.govimrpress.com | Prevents mutagenic and cytotoxic effects of alkylation. nih.gov |

| Mechanism | Transfers the alkyl group to an internal cysteine residue, inactivating the protein. imrpress.com | High expression leads to rapid repair of DNA lesions, conferring resistance to alkylating agents. unimedizin-mainz.denih.gov |

Two of the most important pathways involved in repairing the DNA interstrand cross-links (ICLs) induced by nitrogen mustards are Nucleotide Excision Repair (NER) and Homologous Recombination Repair (HRR). nih.govnih.govnih.gov

Nucleotide Excision Repair (NER) is a versatile repair system that recognizes and removes a wide range of bulky DNA lesions that distort the DNA helix, including those created by nitrogen mustards. nih.govwikipedia.org The NER pathway involves recognizing the damage, excising a short, single-stranded DNA segment containing the lesion, and then synthesizing a new, correct strand using the undamaged strand as a template. wikipedia.org Studies have demonstrated that cells deficient in NER pathway components are hypersensitive to nitrogen mustards, confirming the pathway's critical role in repairing this type of damage. nih.govnih.gov

Homologous Recombination Repair (HRR) is a high-fidelity pathway that repairs double-strand breaks (DSBs) and is also essential for the repair of ICLs. nih.govnih.gov The repair of ICLs is a complex process that is thought to involve steps from both NER and HRR. nih.govnih.gov Increased efficiency of the HRR pathway has been linked to nitrogen mustard resistance in human epithelial tumor cell lines and chronic lymphocytic leukemia. nih.gov

Interestingly, in the context of mycosis fungoides, a type of cutaneous T-cell lymphoma, malignant T-cells inherently show lower expression of several DNA repair genes. nih.govunil.ch Exposure to chlormethine can further suppress the expression of key HRR genes like BRCA2 in these malignant cells, which may contribute to the therapeutic effect by preventing the repair of drug-induced DNA damage. nih.govunil.ch

| Repair Pathway | Function in Chlormethine Resistance | Key Proteins/Genes | Supporting Evidence |

| Nucleotide Excision Repair (NER) | Removes bulky DNA adducts and participates in the "unhooking" of ICLs. nih.govnih.gov | XPA, XPC, XPF, ERCC1 nih.gov | NER-defective cells show extreme sensitivity to nitrogen mustards. nih.govnih.gov |

| Homologous Recombination Repair (HRR) | Repairs DNA double-strand breaks that can arise during ICL repair and is crucial for resolving the cross-link itself. nih.govnih.gov | RAD51, BRCA2, FANC1, XRCC2, XRCC3 nih.govnih.govnih.gov | Increased HRR activity contributes to resistance in several cancer types. nih.gov |

Altered Cellular Transport Dynamics

The concentration of a drug inside a target cell is a balance between its uptake and its removal. Cellular resistance to chlormethine can arise from changes in these transport dynamics, leading to a lower intracellular accumulation of the active compound. nih.gov

Resistance to nitrogen mustards has been associated with alterations in the transport of these agents into and out of the cell. nih.gov While specific uptake transporters for chlormethine are not fully elucidated, a major mechanism for reduced intracellular drug concentration is the increased activity of efflux pumps. These pumps actively transport xenobiotics, including many chemotherapy drugs, out of the cell. nih.govplos.org This phenomenon is a hallmark of multidrug resistance (MDR), where cells resistant to one drug also show cross-resistance to other structurally and functionally unrelated compounds. nih.govplos.org

The ATP-binding cassette (ABC) superfamily of transporters are key players in drug efflux and multidrug resistance. nih.govnih.gov These proteins use the energy from ATP hydrolysis to pump substrates across cellular membranes. nih.gov Overexpression of certain ABC transporters is a common mechanism of resistance in cancer cells. nih.gov

Key ABC transporters implicated in resistance to chemotherapeutic agents include:

P-glycoprotein (P-gp/ABCB1): The first ABC transporter identified as being responsible for multidrug resistance. nih.gov

Multidrug Resistance-Associated Proteins (MRPs/ABCCs): Another family of ABC transporters, with MRP1 being a prominent member conferring resistance when P-gp levels are not elevated. nih.gov

Breast Cancer Resistance Protein (BCRP/ABCG2): A half-transporter with a very broad substrate specificity, similar to P-gp and MRP1. nih.gov

These transporters can recognize and export a wide range of anticancer drugs, including alkylating agents like chlorambucil (B1668637) and cyclophosphamide (B585), suggesting a likely role in resistance to chlormethine as well. nih.gov By actively reducing the intracellular concentration of the drug, these transporters prevent it from reaching its target (DNA) in sufficient amounts to induce cell death. nih.gov

| Transporter Family | Examples | Function | Role in Resistance |

| ATP-Binding Cassette (ABC) Transporters | P-glycoprotein (P-gp), MRP1, BCRP | Use ATP to actively efflux a wide variety of compounds from the cell. nih.govnih.gov | Overexpression leads to decreased intracellular drug accumulation and multidrug resistance. nih.gov |

Metabolic Detoxification Pathways

Metabolic detoxification is another potential mechanism of resistance, whereby the cell chemically modifies the drug to render it less toxic or more easily eliminated. Chlormethine N-oxide hydrochloride is metabolized to its highly reactive aziridinium (B1262131) ion to alkylate DNA. wikipedia.org Enzymatic pathways that can intercept and inactivate the drug before it reaches its target can therefore contribute to resistance.

While specific detoxification pathways for chlormethine N-oxide hydrochloride are not extensively detailed in the available literature, the general principles of drug metabolism are relevant. This can involve processes like oxidation, reduction, or conjugation with endogenous molecules such as glutathione (B108866), catalyzed by enzymes like cytochrome P450s or glutathione S-transferases (GSTs). Early studies on nitrogen mustards noted their inhibitory effects on various metabolic pathways, such as the oxidation of pyruvate (B1213749) and amino acids, but this reflects the drug's toxicity rather than a resistance mechanism. nih.govnih.gov More recent research into novel antidotes has explored the concept of supramolecular encapsulation to detoxify nitrogen mustards, which highlights the chemical vulnerability of the compound to inactivation. rsc.org It is plausible that increased activity of cellular detoxification enzymes contributes to resistance by reducing the amount of active drug available to damage DNA.

Role of Drug-Metabolizing Enzymes in Compound Inactivation

The intrinsic and acquired resistance of tumor cells to chemotherapeutic agents, including chlormethine N-oxide hydrochloride, is a significant obstacle in cancer treatment. One of the key cellular defense mechanisms contributing to this resistance is the enzymatic inactivation of the drug. This process is primarily mediated by drug-metabolizing enzymes that chemically modify the therapeutic agent, rendering it less effective or entirely inert. In the context of chlormethine and other nitrogen mustards, the Glutathione S-transferase (GST) family of enzymes has been identified as a major contributor to cellular resistance.

Research has demonstrated a clear correlation between elevated GST activity and resistance to nitrogen mustards. nih.gov Studies using Walker 256 rat mammary carcinoma cells selected for resistance to chlorambucil, a related nitrogen mustard, revealed a 15-fold increase in resistance to the cytotoxic effects of nitrogen mustards in the resistant subpopulation compared to the sensitive parent cell line. nih.gov This increased resistance was accompanied by a notable elevation in GST activity. nih.gov

Further investigation into the specific GST isoenzymes involved has shown differential expression patterns between resistant and sensitive cell lines. nih.gov In the resistant Walker 256 cells, an overexpression of a 29,500-Da GST subunit was observed, suggesting that the specific composition of GST isoenzymes can influence the resistance phenotype. nih.gov The primary mechanism of inactivation by GSTs involves the conjugation of glutathione, a tripeptide antioxidant, to the electrophilic nitrogen mustard. This reaction, catalyzed by GST, detoxifies the alkylating agent by forming a less reactive and more water-soluble conjugate that can be more easily eliminated from the cell. nih.govwikipedia.org

While the role of GSTs in the inactivation of nitrogen mustards is well-documented, the involvement of other drug-metabolizing enzyme systems, such as the cytochrome P450 (CYP) monooxygenases, is also a consideration in the broader context of nitrogen mustard metabolism. For instance, other nitrogen mustard derivatives like cyclophosphamide and ifosfamide (B1674421) are known to be activated by hepatic cytochrome P450 enzymes to form their active cytotoxic metabolites. wikipedia.orgyoutube.com Conversely, CYP enzymes can also be involved in the detoxification of certain xenobiotics. Although direct evidence detailing the specific role of cytochrome P450 in the inactivation of chlormethine N-oxide hydrochloride is not extensively available, the established involvement of this enzyme family in the metabolism of other alkylating agents suggests a potential area for further investigation into resistance mechanisms. wikipedia.orgnih.gov

The table below summarizes the key drug-metabolizing enzymes implicated in the inactivation of and resistance to nitrogen mustards.

| Enzyme Family | Specific Enzyme(s) | Mechanism of Action | Effect on Chlormethine/Nitrogen Mustards |

| Glutathione S-transferases (GSTs) | Various isoenzymes (e.g., 29,500-Da subunit in Walker 256 cells) | Conjugation of glutathione to the nitrogen mustard | Inactivation and detoxification of the drug, leading to cellular resistance. nih.govnih.govwikipedia.org |

| Cytochrome P450 (CYP) | Not specifically identified for chlormethine inactivation | Oxidation, reduction, and hydrolysis reactions | Potential for metabolic inactivation, though primarily known for the activation of other nitrogen mustards like cyclophosphamide. wikipedia.orgyoutube.comwikipedia.org |

Understanding the enzymatic pathways that lead to the inactivation of chlormethine N-oxide hydrochloride is crucial for developing strategies to overcome drug resistance. These may include the co-administration of enzyme inhibitors or the design of new analogues that are less susceptible to metabolic inactivation.

Future Research Directions and Unexplored Academic Avenues for Chlormethine N Oxide Hydrochloride

Deeper Elucidation of Nuanced Molecular Interactions and Off-Target Effects

A primary research imperative is to move beyond the presumptive mechanism of action inherited from its parent compound, chlormethine. While it is logical to assume that chlormethine N-oxide hydrochloride acts as a prodrug that is reduced in vivo to the active alkylating agent, this has not been definitively established. The N-oxide group itself could mediate unique molecular interactions prior to any potential reduction.

Future investigations should focus on:

Receptor Binding Studies: Comprehensive screening against a panel of known and orphan receptors is necessary to identify potential direct interactions of the N-oxide form. The polar N-oxide motif could facilitate binding to different biological targets than the parent tertiary amine. cdc.gov

Enzymatic Reduction Pathways: Identifying the specific enzymes responsible for the potential reduction of the N-oxide to chlormethine is crucial. This would allow for a better prediction of its tissue-specific activity and potential for drug-drug interactions.

Off-Target Profiling: A systematic analysis of off-target effects is essential. This should include assays to determine interactions with ion channels, kinases, and other enzyme families that are common sources of off-target activity. The side effects of the parent compound, such as bone marrow suppression and gastrointestinal distress, provide a starting point, but the N-oxide may possess a unique profile. wikipedia.org